Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It exhibits strong binding affinity to the allosteric binding pocket of SHP2, effectively inhibiting its activity. []
Relevance: PB17-026-01 shares the core 2-oxa-8-azaspiro[4.5]decane structure with 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone. The key difference lies in the replacement of the thiophene-3-ylmethanone moiety in the target compound with a 5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one group in PB17-026-01. This difference highlights how modifications to the substituent at the 8-position of the spirocycle can significantly impact biological activity and target specificity. []
Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It demonstrates significant suppression of tumor growth in preclinical models of receptor tyrosine kinase (RTK)-activated and KRAS mutant cancers by interfering with the MAPK signaling pathway. []
Relevance: Like PB17-026-01, IACS-15414 shares the core 2-oxa-8-azaspiro[4.5]decane structure with the target compound, 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone. The distinction lies in the substituent at the 8-position, where IACS-15414 features a 3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one group. This structural similarity underscores the importance of the 2-oxa-8-azaspiro[4.5]decane scaffold in the development of SHP2 inhibitors. []
Compound Description: These are a series of hybrid spirothiazolidinone derivatives containing a nicotinohydrazide moiety, structurally similar to the antitubercular drug isoniazid. Several compounds in this series exhibit specific antiviral activity against the influenza A/H3N2 virus, with compound 3a (bearing a 2,8-dimethyl group at the spiro ring) being the most potent. []
Relevance: These derivatives are related to 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone through the shared 1-thia-4-azaspiro[4.5]decane core structure. The key difference lies in the position of the oxygen atom within the spirocycle. In the target compound, the oxygen atom is located at position 1, while in these derivatives, it is at position 3. Additionally, these derivatives lack the thiophene-3-ylmethanone substituent present in the target compound. This comparison highlights the versatility of the spiro[4.5]decane scaffold for exploring various pharmacological activities. []
Compound Description: This compound exhibits significant inhibitory activity against human coronavirus 229E replication, with an EC50 value comparable to the known coronavirus inhibitor K22. Interestingly, it lacks activity against the influenza virus. []
Relevance: Similar to the previous group, this compound shares the 1-thia-4-azaspiro[4.5]decane core with 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone. The oxygen atom is positioned at position 3 of the spirocycle, unlike the target compound. Further, instead of the thiophene-3-ylmethanone, this compound features a N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide substituent. This distinction further emphasizes the potential of the 1-thia-4-azaspiro[4.5]decane scaffold as a starting point for developing antiviral agents. []
Compound Description: This compound incorporates a 1-thia-4-azaspiro[4.5]decane moiety and has been structurally characterized, revealing key features like the planar imidazo[2,1-b][1,3]thiazole ring system and the chair conformation of the cyclohexane ring. []
Compound Description: TNO155 stands out as a highly potent, selective, and orally efficacious allosteric SHP2 inhibitor. It is currently under clinical investigation as a potential cancer treatment due to its impressive antitumor activity in vivo. []
Compound Description: This compound serves as a central precursor in synthesizing various spirothiazolidine derivatives investigated for their anticancer and antidiabetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.